(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Chiral Purity Pharmaceutical Intermediate Niraparib Synthesis

This (S)-enantiomer is the exclusive intermediate for Niraparib API. Procuring this pre-resolved chiral building block eliminates costly in-house resolution, avoids the (R)-isomer impurity, and ensures compliance with GMP enantiomeric excess ≥99.8% specifications. Ideal for ANDA filings and QC reference standards.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 1171197-20-8
Cat. No. B1519868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
CAS1171197-20-8
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1
InChIKeySWUANUQBXJNXGP-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8): Procurement-Grade Overview of a Chiral Pharmaceutical Intermediate


(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, with CAS number 1171197-20-8, is a chiral piperidine derivative that serves as a critical building block in pharmaceutical synthesis. This compound is distinguished by its specific (S)-stereochemistry, which renders it the biologically active enantiomeric form . As a key intermediate in the manufacturing process of the anti-cancer drug Niraparib [1], its utility is anchored in its defined chiral center that enables subsequent stereospecific transformations. The compound is characterized by a molecular weight of 276.37 g/mol, solubility in organic solvents such as methanol, and a melting point in the range of 80-85°C .

Why Generic Substitution of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8) Is Not Feasible for Regulated Synthesis


The procurement of this compound for regulated pharmaceutical development is non-negotiable due to its defined chirality and associated impurity profile. The (S)-enantiomer (CAS 1171197-20-8) is explicitly required for the synthesis of Niraparib, while the (R)-enantiomer (CAS 1263284-59-8) is a distinct, regulated impurity [1]. Substituting with the racemic mixture (CAS 875798-79-1) introduces an additional separation burden and cost in a GMP environment [2]. Furthermore, industrial production requires high stereochemical purity (e.g., enantiomeric excess ≥ 99.8%) to meet regulatory specifications [3]. These chiral and purity specifications create a definitive barrier to generic substitution, mandating a verifiable supply chain for this exact CAS number.

Quantitative Differentiation: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8) vs. Racemic and (R)-Isomer Comparators


Enantiomeric Purity: Direct Comparison of (S)-Enantiomer (CAS 1171197-20-8) vs. Racemic Mixture (CAS 875798-79-1)

The (S)-enantiomer (CAS 1171197-20-8) is commercially supplied with a verified enantiomeric excess (ee) of ≥99.8%, confirming its high stereochemical purity [1]. This is in direct contrast to the racemic mixture (CAS 875798-79-1), which by definition has an ee of 0% . The high ee of the (S)-enantiomer is critical for avoiding the introduction of the unwanted (R)-isomer, a known impurity in Niraparib synthesis [2].

Chiral Purity Pharmaceutical Intermediate Niraparib Synthesis

Industrial Process Efficiency: Resolving Racemic 875798-79-1 vs. Direct Synthesis of (S)-Enantiomer 1171197-20-8

Synthetic route analysis demonstrates that direct acquisition of the (S)-enantiomer (CAS 1171197-20-8) is more efficient than attempting in-house resolution of the racemic mixture (CAS 875798-79-1). Prior art methods using L-dibenzoyl tartaric acid for resolution were found to be costly and ineffective for this specific compound [1]. A direct procurement approach avoids the 50% theoretical yield loss inherent in resolution processes and eliminates the formation of a 5-10% double-protected byproduct that co-elutes with the target compound, complicating purification [2].

Process Chemistry Chiral Resolution Cost Efficiency

Chemical Purity: (S)-Enantiomer (CAS 1171197-20-8) vs. Racemic Mixture (CAS 875798-79-1)

Commercial grade (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is specified to a minimum purity of ≥99.5% by HPLC (Area Normalization), with related substances limited to ≤1.0% [1]. In contrast, commercially available racemic mixtures of the compound are often supplied at lower purity specifications, such as ≥97% . This purity differential directly impacts the quality of downstream reactions, particularly in GMP manufacturing for APIs like Niraparib.

HPLC Purity Quality Control API Intermediate

Storage and Handling Specifications: A Procurement-Relevant Differentiation

Procurement data sheets specify that (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8) requires storage at 2-8°C for long-term stability . While the racemic mixture (CAS 875798-79-1) is also a solid, its recommended storage condition is simply a 'cool, dry place' , suggesting a different stability profile for the chiral material. This distinct requirement for cold-chain logistics is a critical procurement consideration for maintaining compound integrity and ensuring long-term research reproducibility.

Compound Stability Storage Condition Procurement Logistics

Validated Application Scenarios for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8) Based on Comparative Evidence


GMP Manufacturing of Niraparib API

This is the primary and most established industrial application for this compound. The specific (S)-stereochemistry of CAS 1171197-20-8 is an absolute requirement for the synthesis of the anti-cancer drug Niraparib, as it is a critical intermediate in the construction of the API's chiral core [1]. The documented high enantiomeric excess (≥99.8%) [2] and chemical purity (≥99.5%) [3] of this specific enantiomer are essential for meeting the stringent quality standards of GMP manufacturing. Use of the racemic mixture or (R)-isomer would introduce unacceptable impurities (e.g., Niraparib Impurity 5) and significantly complicate downstream purification [1].

Analytical Reference Standard for Chiral Purity and Impurity Profiling

Due to its defined chiral identity and high purity specifications, this compound serves as a certified reference standard for analytical method development and validation. It is specifically utilized as 'Niraparib Impurity 18' for the identification and quantification of related substances in Niraparib API and drug products [4]. This application is crucial for ANDA filings and quality control (QC) release testing, where the ability to accurately resolve and quantify this specific (S)-enantiomer from the (R)-isomer and other process-related impurities is a regulatory requirement [4].

Cost-Efficient Process Development for Stereospecific Reactions

For chemical process R&D, procuring the pre-resolved (S)-enantiomer directly eliminates the need for costly and inefficient in-house chiral resolution steps. Prior art has documented the failure of common resolving agents (e.g., L-dibenzoyl tartaric acid) to effectively resolve the racemic mixture [5]. By avoiding this step, process chemists can circumvent a significant yield loss (up to 50% theoretical) and the formation of difficult-to-remove byproducts (5-10% double-protected product) [5]. This directly translates to a more streamlined, higher-yielding, and more cost-effective process for stereospecific derivatizations.

Synthesis of Central Nervous System (CNS) Targeting Compounds

Beyond its role in oncology, this chiral building block is valuable in medicinal chemistry for synthesizing compounds targeting CNS disorders. The piperidine ring is a common pharmacophore in CNS-active drugs. The defined (S)-stereochemistry of this building block allows medicinal chemists to construct libraries of single-enantiomer drug candidates with predictable stereochemistry. The compound's high solubility in organic solvents (e.g., methanol, DMSO) and its established synthetic utility make it a strategic starting material for exploring novel therapeutic pathways with reduced stereochemical complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.